

# A Comprehensive Spectroscopic Guide to 3'-Bromo-4'-fluoroacetanilide

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## Compound of Interest

Compound Name: 3'-Bromo-4'-fluoroacetanilide

Cat. No.: B176197

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This technical guide provides an in-depth analysis of the spectroscopic data for **3'-Bromo-4'-fluoroacetanilide** (CAS No. 1009-75-2), a key chemical intermediate in various research and development applications, particularly within the pharmaceutical and agrochemical sectors.[\[1\]](#) [\[2\]](#) The precise characterization of such molecules is paramount for ensuring purity, verifying structure, and meeting stringent quality control standards. This document synthesizes theoretical principles with practical, field-proven insights to offer a definitive reference for researchers, scientists, and drug development professionals.

## Compound Identity and Physicochemical Properties

**3'-Bromo-4'-fluoroacetanilide** is a substituted aromatic amide. Its structural integrity and purity are foundational to its utility in complex synthetic pathways. Spectroscopic analysis provides an unambiguous fingerprint for its identification.

Structure:

### Figure 1. Chemical Structure of 3'-Bromo-4'-fluoroacetanilide.

The compound's core properties are summarized below, providing essential data for experimental design and analysis.

Property	Value	Source(s)
CAS Number	1009-75-2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrFNO	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	232.05 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	N-(3-bromo-4-fluorophenyl)acetamide	<a href="#">[1]</a>
Canonical SMILES	CC(=O)NC1=CC(=C(C=C1)F)Br	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline solid	<a href="#">[2]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For **3'-Bromo-4'-fluoroacetanilide**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical, complementary information.

### Experimental Protocol: NMR Data Acquisition

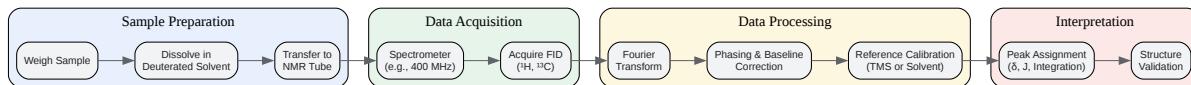
A robust and reproducible methodology is key to acquiring high-quality NMR data.

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical; CDCl<sub>3</sub> is suitable for general solubility, while DMSO-d<sub>6</sub> is preferred if the N-H proton signal is of particular interest, as it slows exchange and results in a sharper peak.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially in the aromatic region.
- <sup>1</sup>H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Workflow for NMR Analysis

The process from sample to final structure is a systematic workflow.



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**Diagram 1.** Standard workflow for NMR spectroscopic analysis.

## Proton ( $^1\text{H}$ ) NMR Analysis

The  $^1\text{H}$  NMR spectrum provides information on the number, environment, and connectivity of protons. The expected signals for **3'-Bromo-4'-fluoroacetanilide** are detailed below.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
-CH <sub>3</sub>	~2.1 - 2.2	Singlet (s)	N/A	3H	The methyl protons of the acetyl group are chemically isolated and thus appear as a sharp singlet. <a href="#">[5]</a>
Ar-H (H-5')	~7.0 - 7.2	Triplet or Doublet of Doublets (t or dd)	JH-H (ortho) ≈ 8.8 Hz JH-F (ortho) ≈ 8.8 Hz	1H	This proton is coupled to both the adjacent H-6' and the ortho fluorine atom. The similar magnitudes of ortho H-H and H-F coupling can result in an apparent triplet.
Ar-H (H-6')	~7.4 - 7.6	Doublet of Doublets (dd)	JH-H (ortho) ≈ 8.8 Hz JH-H (meta) ≈ 2.5 Hz	1H	Coupled to H-5' (ortho) and H-2' (meta). The electron-withdrawing nature of the adjacent acetamido group

contributes to its downfield shift.<sup>[5]</sup>

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Ar-H (H-2')	~7.8 - 8.0	Doublet of Doublets (dd)	JH-F (meta) ≈ 4.5 Hz JH-H (meta) ≈ 2.5 Hz	1H	This proton experiences the strongest deshielding effect from the bromine atom and is coupled to both the meta fluorine and the meta H-6'.
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-NH-	~7.5 - 8.5	Broad Singlet (br s)	N/A	1H	The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. <sup>[5]</sup>
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## Carbon-13 (<sup>13</sup>C) NMR Analysis

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Key Features & Rationale
-CH <sub>3</sub>	~24 - 25	The acetyl methyl carbon appears in the typical aliphatic region.
C-Br (C-3')	~110 - 112	The carbon directly attached to bromine shows a characteristic upfield shift due to the "heavy atom effect." It will also exhibit coupling to fluorine.
Ar-CH (C-5')	~116 - 118	This carbon is ortho to the fluorine and will show a large one-bond C-F coupling constant ( <sup>1</sup> JCF).
Ar-CH (C-6')	~125 - 127	A standard aromatic CH carbon.
Ar-CH (C-2')	~128 - 130	Another standard aromatic CH carbon.
C-NH (C-1')	~135 - 137	The carbon attached to the nitrogen of the amide group.
C-F (C-4')	~155 - 158 (d)	The carbon bonded to fluorine appears significantly downfield and as a doublet with a very large one-bond C-F coupling constant ( <sup>1</sup> JCF $\approx$ 240-250 Hz). This is a definitive diagnostic signal.
C=O	~168 - 170	The carbonyl carbon of the amide group appears in the characteristic downfield region for this functional group.

# Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

## Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

- **Instrument Setup:** Ensure the ATR crystal (typically diamond or germanium) is clean.
- **Background Scan:** Record a background spectrum of the empty ATR stage to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- **Sample Analysis:** Place a small amount of the solid sample onto the crystal. Apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Collect the sample spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.

## Interpretation of Key IR Absorption Bands

The IR spectrum of **3'-Bromo-4'-fluoroacetanilide** is dominated by characteristic amide and aromatic signals.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity	Comments
~3300	N-H Stretch	Strong	A strong, sharp peak characteristic of a secondary amide N-H bond. <a href="#">[6]</a>
~3100 - 3000	Aromatic C-H Stretch	Medium	Indicates the presence of sp <sup>2</sup> C-H bonds in the aromatic ring.
~1670 - 1680	C=O Stretch (Amide I)	Very Strong	This is typically the most intense peak in the spectrum and is diagnostic for the amide carbonyl group. <a href="#">[5]</a>
~1540 - 1560	N-H Bend (Amide II)	Strong	This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. <a href="#">[5]</a>
~1600, ~1500	Aromatic C=C Stretch	Medium-Strong	Two or more sharp bands are characteristic of the benzene ring skeletal vibrations.
~1240 - 1260	C-F Stretch	Strong	The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.
~600 - 500	C-Br Stretch	Medium	The carbon-bromine stretch appears at a low frequency due to

the high mass of the bromine atom.[6]

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

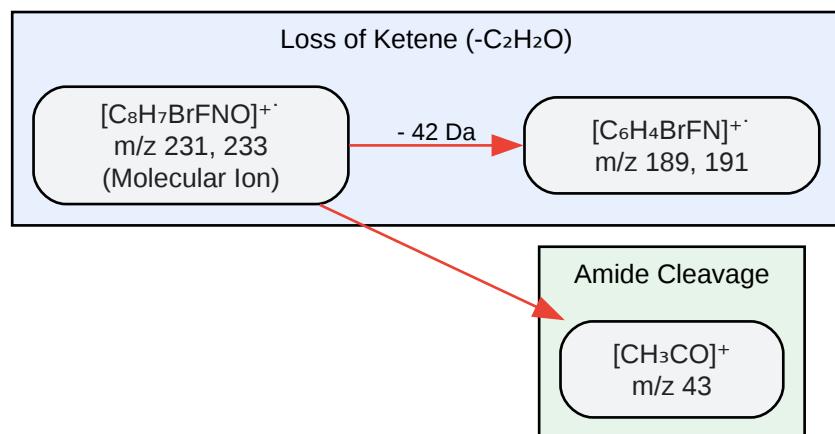
### Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

### Analysis of the Mass Spectrum

The molecular formula  $C_8H_7BrFNO$  corresponds to a monoisotopic mass of 230.9695 Da.

- Molecular Ion ( $M^+$ ): The most critical feature is the molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes ( $^{79}Br$ : 50.7%,  $^{81}Br$ : 49.3%), the spectrum will exhibit two peaks of almost equal intensity at  $m/z$  231 (for  $C_8H_7^{79}BrFNO$ ) and  $m/z$  233 (for  $C_8H_7^{81}BrFNO$ ). This "M, M+2" pattern is an unmistakable signature for a monobrominated compound.[7]
- Key Fragmentation Pathway: The primary fragmentation pathway for acetanilides involves the cleavage of the amide group.



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**Diagram 2.** Predicted primary fragmentation pathways for **3'-Bromo-4'-fluoroacetanilide**.

- Loss of Ketene (H<sub>2</sub>C=C=O): A common fragmentation for acetanilides is the loss of a neutral ketene molecule (42 Da), leading to the formation of the 3-bromo-4-fluoroaniline radical cation at m/z 189 and 191.[8]
- Acylium Ion Formation: Cleavage of the C-N bond can generate a stable acylium ion, [CH<sub>3</sub>CO]<sup>+</sup>, which gives a prominent peak at m/z 43.

The presence of the isotopic molecular ion pair and these characteristic fragments provides a self-validating system for confirming the identity of **3'-Bromo-4'-fluoroacetanilide**.

## Conclusion

The comprehensive spectroscopic analysis of **3'-Bromo-4'-fluoroacetanilide** using NMR, IR, and MS provides a unique and definitive fingerprint for its structural confirmation and purity assessment. The key identifiers include:

- <sup>1</sup>H NMR: A characteristic three-proton aromatic system with distinct splitting patterns due to H-H and H-F coupling.
- <sup>13</sup>C NMR: Eight unique carbon signals, highlighted by the downfield C-F signal exhibiting a large <sup>1</sup>JCF coupling constant.

- IR: Strong amide I and II bands, coupled with characteristic N-H, C-F, and C-Br stretches.
- MS: A distinctive M/M+2 molecular ion pair at m/z 231/233, confirming the presence of one bromine atom.

This guide provides the necessary framework and detailed interpretation to empower researchers and scientists in the confident and accurate characterization of this important chemical compound.

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